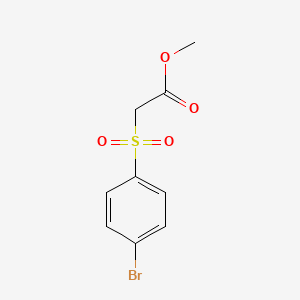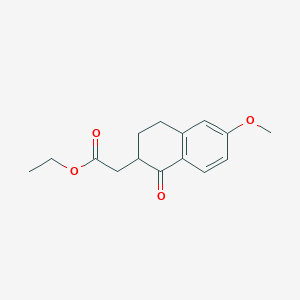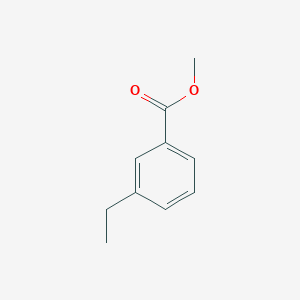
1,4-Dichlorohexane
概要
説明
1,4-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2 . It is a member of the dichloroalkane family, characterized by the presence of two chlorine atoms attached to a hexane backbone. This compound is used in various chemical processes and has significant industrial applications.
作用機序
Target of Action
1,4-Dichlorohexane is a chemical compound with the molecular formula C6H12Cl2
Mode of Action
It has been used in the synthesis of dicationic ionic liquids, acting as a reactant in the process . In this context, it interacts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a dicationic ionic liquid .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the reaction of hexane with chlorine gas under controlled conditions, typically in the presence of a catalyst such as iron chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms by chlorine atoms at the 1 and 4 positions on the hexane chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrogen chloride gasThe reaction is carried out under reflux conditions for several hours, resulting in the formation of this compound with high purity and yield .
化学反応の分析
Types of Reactions: 1,4-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines.
Elimination Reactions: Often require strong bases such as potassium hydroxide or sodium ethoxide.
Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Alcohols or amines.
Elimination Reactions: Alkenes.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of hexane.
科学的研究の応用
1,4-Dichlorohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
類似化合物との比較
- 1,2-Dichlorohexane
- 1,3-Dichlorohexane
- 1,5-Dichlorohexane
Comparison: 1,4-Dichlorohexane is unique in its structure, with chlorine atoms positioned at the 1 and 4 positions on the hexane chain. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other dichlorohexanes, this compound may exhibit different chemical behaviors due to the spatial arrangement of the chlorine atoms .
特性
IUPAC Name |
1,4-dichlorohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-2-6(8)4-3-5-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBRHRAWRVZUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3142443.png)





![[1,1'-Bicyclopentyl]-2,2'-dione](/img/structure/B3142487.png)
